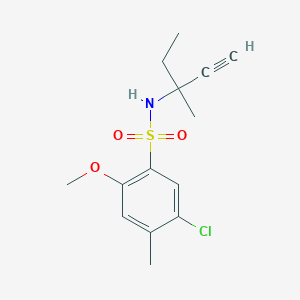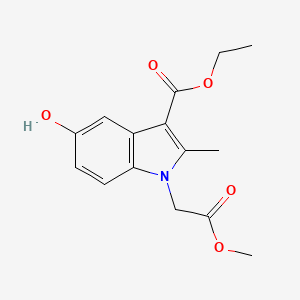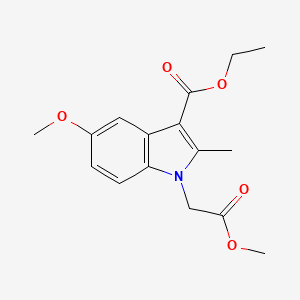![molecular formula C23H30N2O3S B4318409 1-[(4-cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4318409.png)
1-[(4-cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
Vue d'ensemble
Description
1-[(4-cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C23H30N2O3S and its molecular weight is 414.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.19771400 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It is known that piperazine derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Piperazine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Piperazine derivatives are known to affect a variety of biochemical pathways, leading to downstream effects .
Result of Action
It is known that piperazine derivatives can have significant effects on both allergic asthma and allergic itching .
Analyse Biochimique
Biochemical Properties
1-[(4-cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with key enzymes involved in cholesterol and lipid biosynthesis . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to influence enzyme activity makes it a valuable tool in studying metabolic pathways and regulatory mechanisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to up-regulate key enzymes involved in cholesterol and lipid biosynthesis . This up-regulation can lead to changes in cellular metabolism and energy production, impacting overall cell function and health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to fit into the active sites of enzymes, altering their conformation and activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained changes in cellular metabolism and function, highlighting its potential for prolonged biochemical impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and metabolic pathways. At higher doses, it can lead to toxic or adverse effects, such as disruption of normal cellular processes and potential toxicity . Understanding the dosage thresholds is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to cholesterol and lipid biosynthesis. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . By modulating these pathways, the compound can alter the balance of lipid and cholesterol synthesis, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its activity and function, making it essential to understand these transport mechanisms for effective application.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-28-22-11-9-21(10-12-22)24-15-17-25(18-16-24)29(26,27)23-13-7-20(8-14-23)19-5-3-2-4-6-19/h7-14,19H,2-6,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAVIYAPWRNYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-benzylpiperazin-1-yl)carbonothioyl]-2-methoxyphenoxy}acetamide](/img/structure/B4318336.png)
![methyl 4-{4-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4318351.png)
![2-methoxyethyl 5-hydroxy-1-[2-(3-methoxyphenoxy)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4318359.png)
![2-(3-nitro-5-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4318363.png)
![2-methoxyethyl 1-{2-[(2-chlorobenzyl)oxy]ethyl}-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4318364.png)
![diethyl {4-[(2-thienylacetyl)amino]benzyl}phosphonate](/img/structure/B4318376.png)

![4-chloro-N-[1-(pyrrolidin-1-ylmethyl)cyclohexyl]benzenesulfonamide](/img/structure/B4318390.png)
![4-(2-oxopyrrolidin-1-yl)-N-[1-(pyrrolidin-1-ylmethyl)cyclohexyl]benzenesulfonamide](/img/structure/B4318398.png)



![3-(diethylamino)propyl 6-bromo-5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B4318436.png)
![2-(diisopropylamino)ethyl 6-bromo-5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B4318443.png)
